molecular formula C9H10BN3O2 B14076522 (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid

(2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid

Cat. No.: B14076522
M. Wt: 203.01 g/mol
InChI Key: WHMDJYUPMFTWQC-UHFFFAOYSA-N
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Description

(2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid: is an organoboron compound that features a pyrazole ring attached to a pyridine ring, with a boronic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid typically involves the formation of the pyrazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the reaction of 3-methyl-1H-pyrazole with 4-bromopyridine under palladium-catalyzed conditions to form the desired pyrazole-pyridine structure. The resulting intermediate is then subjected to borylation using a boron reagent such as bis(pinacolato)diboron in the presence of a base like potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Typically organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura coupling, the product is typically a biaryl or a substituted alkene.

Scientific Research Applications

Chemistry: (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions .

Biology and Medicine: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its ability to form stable carbon-carbon bonds makes it valuable in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its role in facilitating efficient and selective chemical transformations is highly valued.

Mechanism of Action

The mechanism by which (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid exerts its effects is primarily through its participation in catalytic cycles, such as the Suzuki-Miyaura coupling reaction. In this reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are largely dependent on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

  • 1-Boc-pyrazole-4-boronic acid pinacol ester
  • 1H-Pyrazole-4-boronic acid
  • 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

Comparison: Compared to these similar compounds, (2-(3-Methyl-1H-pyrazol-1-yl)pyridin-4-yl)boronic acid offers unique advantages in terms of its structural features and reactivity. The presence of both pyrazole and pyridine rings provides additional sites for functionalization and enhances its versatility in various chemical reactions .

Properties

Molecular Formula

C9H10BN3O2

Molecular Weight

203.01 g/mol

IUPAC Name

[2-(3-methylpyrazol-1-yl)pyridin-4-yl]boronic acid

InChI

InChI=1S/C9H10BN3O2/c1-7-3-5-13(12-7)9-6-8(10(14)15)2-4-11-9/h2-6,14-15H,1H3

InChI Key

WHMDJYUPMFTWQC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC=C1)N2C=CC(=N2)C)(O)O

Origin of Product

United States

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